Palmitoylethanolamide

Overview

Description

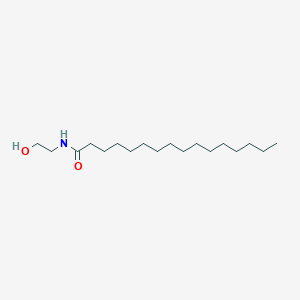

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, is a member of the N-acylethanolamine (NAE) family. It is synthesized from palmitic acid and ethanolamine and acts as a pro-homeostatic lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoylethanolamide can be synthesized through the coupling of palmitic acid and ethanolamine in the presence of a coupling reagent . The process involves heating a suspension of crude this compound in a solvent mixture with a base catalyst to reflux, allowing the formation of crystalline this compound .

Industrial Production Methods: Industrial production of this compound involves the purification of crude this compound obtained from the direct reaction of palmitic acid and ethanolamine. The purification process includes heating the suspension in a solvent mixture and isolating the crystalline this compound .

Chemical Reactions Analysis

Types of Reactions: Palmitoylethanolamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Enzymatically hydrolyzed to form palmitic acid and ethanolamine.

Oxidation and Reduction:

Major Products: The primary products formed from the hydrolysis of this compound are palmitic acid and ethanolamine .

Scientific Research Applications

Chronic Pain Management

PEA has been extensively studied for its role in managing chronic pain conditions. A systematic review and meta-analysis indicated that PEA is effective in reducing pain intensity and improving quality of life in patients with neuropathic and inflammatory pain .

Table 1: Summary of Clinical Trials on PEA for Chronic Pain

| Study Type | Sample Size | Primary Outcome | Result |

|---|---|---|---|

| Randomized Controlled Trial | 150 | Pain Intensity Scores | Significant reduction observed |

| Meta-analysis | 200 | Quality of Life | Improved scores in PEA group |

| Open-label Study | 100 | Functional Status | Enhanced functionality noted |

Neurological Disorders

Emerging research suggests that PEA may also play a role in treating neurodegenerative diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Its anti-inflammatory properties may help mitigate neuroinflammation associated with these conditions .

Case Study: PEA in Multiple Sclerosis

In a cohort study involving multiple sclerosis patients, PEA supplementation led to a notable decrease in disability scores and improved overall well-being, highlighting its potential as an adjunct therapy .

Inflammatory Conditions

PEA is being investigated for its efficacy in various inflammatory conditions, including arthritis and inflammatory bowel disease (IBD). Its ability to modulate inflammatory responses makes it a candidate for managing symptoms associated with these diseases .

Table 2: Effects of PEA on Inflammatory Conditions

| Condition | Mechanism of Action | Observed Benefits |

|---|---|---|

| Osteoarthritis | Reduces synovial inflammation | Decreased pain levels |

| Rheumatoid Arthritis | Inhibits inflammatory mediators | Improved joint function |

| Inflammatory Bowel Disease | Modulates gut inflammation | Enhanced quality of life |

Nutraceutical Applications

As a nutraceutical, PEA is also being explored for its preventive health benefits. Its natural presence in food sources suggests potential dietary applications, particularly in managing chronic inflammation and pain without the side effects commonly associated with pharmaceuticals .

Mechanism of Action

Palmitoylethanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) . It also interacts with other receptors, including GPR55 and GPR119 . The compound modulates inflammation and pain by inhibiting pro-inflammatory genes and the synthesis of inflammatory chemicals .

Comparison with Similar Compounds

Comparison with Structural Analogues

Chain Length and FAAH Inhibition

PEA’s activity is influenced by its saturated 16-carbon chain. Homologues with varying chain lengths exhibit distinct pharmacological profiles:

| Compound | Chain Length | FAAH Inhibition (pI50) | Solubility | Max. Inhibition of [³H]-AEA Hydrolysis |

|---|---|---|---|---|

| Stearoylethanolamide (C18:0) | 18 | 4.77 | Low | 33% |

| Palmitoylethanolamide (C16:0) | 16 | 5.30 | Moderate | 78% |

| Myristoylethanolamide (C14:0) | 14 | 4.95 | High | 100% |

| Oleoylethanolamide (C18:1) | 18 (unsaturated) | 5.33 | High | 100% |

Key Findings :

- Chain Length vs. Potency: Shorter chains (C14:0) and unsaturated analogues (oleoylethanolamide) achieve full FAAH inhibition due to higher solubility, while longer saturated chains (C16:0–C18:0) show reduced efficacy .

- PEA’s Unique Profile: Despite partial solubility, PEA demonstrates superior pI50 (5.30) compared to stearoylethanolamide (4.77), reflecting its balance of potency and bioavailability .

Functional Analogues: Anandamide and Cannabinoids

| Compound | Primary Targets | Neuroprotection | Mast Cell Modulation | FAAH Substrate |

|---|---|---|---|---|

| PEA | PPAR-α, CB2-like, TRPV1 | Yes | Yes (via CB2) | Yes |

| Anandamide | CB1, TRPV1 | No | No | Yes |

| Cannabinoids (e.g., THC) | CB1, CB2 | Variable | Yes (CB2) | No |

Key Findings :

- Mast Cell Regulation : PEA downregulates mast cell activation through CB2 receptors, a mechanism antagonized by anandamide .

- Receptor Specificity : Unlike THC, PEA avoids psychotropic effects by sparing CB1 receptors .

Therapeutic Efficacy and Formulation Advances

Micronization and Bioavailability

Micronized (mPEA) and ultramicronized (umPEA) formulations enhance absorption and efficacy:

- In rodent models, mPEA reduced inflammatory pain more effectively than non-micronized PEA, with optimal doses ranging 300–600 mg/day .

- Co-ultramicronization with antioxidants (e.g., polydatin) synergistically improves outcomes in osteoarthritis and neuroinflammation .

Biological Activity

Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that belongs to the N-acyl-ethanolamine family. It is synthesized in the body and has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory , analgesic , immunomodulatory , and neuroprotective effects. PEA's mechanisms of action are complex, involving multiple molecular targets, which contribute to its therapeutic potential across various medical conditions.

PEA exerts its effects primarily through the following mechanisms:

- PPAR-α Activation : PEA activates the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism and inflammation. This activation leads to a reduction in pro-inflammatory cytokines and mediators .

- CB2 Receptor Modulation : Although PEA does not act as a direct agonist for the cannabinoid CB2 receptor, it enhances its expression via PPAR-α activation, thereby influencing immune responses and inflammation .

- TRPV1 Channel Interaction : PEA indirectly activates transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammatory responses. This interaction may contribute to its analgesic properties .

- Mast Cell Stabilization : PEA reduces mast cell degranulation, which is pivotal in allergic reactions and inflammation. By stabilizing these cells, PEA can mitigate inflammatory responses .

Summary of Biological Activities

The biological activities of PEA can be summarized as follows:

1. Pain Management in Chronic Conditions

A study investigated the effects of PEA on patients with chronic pain conditions. Results indicated significant reductions in pain scores among participants treated with PEA compared to placebo groups. The study highlighted PEA's role in modulating pain pathways through its action on TRPV1 and PPAR-α receptors .

2. Neuroprotection in Neurodegenerative Diseases

Research has shown that PEA administration can reduce neuroinflammation and protect against neuronal loss in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal studies, PEA treatment led to decreased levels of inflammatory markers and improved cognitive functions .

3. Efficacy in Inflammatory Disorders

In patients with inflammatory bowel disease (IBD), PEA supplementation demonstrated a reduction in disease activity scores and inflammatory markers. This suggests that PEA may serve as an adjunct therapy for managing IBD symptoms by modulating immune responses .

Q & A

Basic Research Questions

Q. What experimental materials and methods are recommended for in vitro studies of PEA?

- Answer : For cell culture studies, dissolve PEA in ethanol (stock solution) and dilute in sterile media. Use analytical methods like HPLC or mass spectrometry for quantification . Ensure proper solvent selection (e.g., ethanol for solubility) and maintain sterile conditions. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, as demonstrated in retinal pigment epithelium (ARPE-19) apoptosis studies .

Q. How is PEA synthesized in laboratory settings?

- Answer : PEA is synthesized via esterification of palmitic acid with thionyl chloride (SOCl₂) to form palmitoyl chloride, followed by reaction with ethanolamine. Purification steps require chromatography (e.g., column chromatography) and characterization via NMR or FTIR . Safety protocols for handling reactive reagents (e.g., SOCl₂) are critical .

Q. What statistical approaches are used to analyze PEA’s efficacy in preclinical models?

- Answer : Use GraphPad Prism or similar software for data analysis. Apply single-factor or two-factor ANOVA for experiments with multiple variables (e.g., dose-response, time-course). Report means ± SD from ≥3 independent replicates, as seen in studies on all-trans retinal-induced apoptosis .

Advanced Research Questions

Q. How do structural analogues of PEA modulate FAAH activity, and what assays validate these interactions?

- Answer : Analogues like palmitoylisopropylamide inhibit FAAH-mediated hydrolysis of anandamide (AEA). Use radiolabeled [³H]-AEA in rat brain membrane assays to measure inhibition kinetics. Competitive inhibition is assessed via IC₅₀ values and Lineweaver-Burk plots . Structural-activity relationship (SAR) studies reveal that alkyl chain length and terminal groups influence FAAH affinity .

Q. What molecular mechanisms underlie PEA’s neuroprotection in excitotoxicity models?

- Answer : In cerebellar granule cells, PEA reduces glutamate-induced excitotoxicity via non-CB1/CB2 receptors, potentially involving TRPV1 or PPARα. Experimental protocols include delayed post-glutamate exposure (15–30 mins) and viability assays (e.g., MTT). Cannabinoid receptor antagonists (e.g., SR141716A) are used to dissect pathways .

Q. How does PEA potentiate 2-AG activity at TRPV1 channels, and what experimental models demonstrate this?

- Answer : Co-administration of PEA and 2-AG in dorsal root ganglion (DRG) neurons enhances TRPV1-mediated calcium influx. Use calcium imaging or patch-clamp electrophysiology to quantify potentiation. In vivo, PEA’s anti-inflammatory effects in colitis models correlate with TRPV1 and PPARα upregulation, validated via qPCR and permeability assays (e.g., lactulose/mannitol ratio) .

Q. What design considerations are critical for preclinical studies of PEA in neurodegenerative diseases?

- Answer :

- Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or toxin-induced models (e.g., MPTP for Parkinson’s) .

- Outcome Measures : Behavioral tests (Morris water maze, rotarod) and biomarkers (amyloid-β, GFAP for gliosis).

- Dosing : Optimize bioavailability using micronized formulations (e.g., 10–30 mg/kg oral) .

- Controls : Include vehicle and positive controls (e.g., memantine in Alzheimer’s models) .

Q. Methodological Tables

Table 1: Key Enzymatic Assays for PEA Mechanism Studies

Table 2: Preclinical Neuroprotection Models

| Disease | Model | PEA Dose | Key Findings |

|---|---|---|---|

| Alzheimer’s | Aβ25-35 intracerebral | 10 mg/kg i.p. | Reduced cognitive deficits (Morris maze) |

| Parkinson’s | MPTP-induced mice | 30 mg/kg oral | Attenuated dopaminergic neuron loss |

| Spinal Cord Injury | Contusion model (rats) | 10 mg/kg i.p. | Decreased gliosis and TNF-α levels |

Properties

IUPAC Name |

N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042254 | |

| Record name | N-(2-Hydroxyethyl)palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-31-0 | |

| Record name | Palmitoylethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmidrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmitoylethanolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmidrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R8T1UDM3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98.5 °C | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.